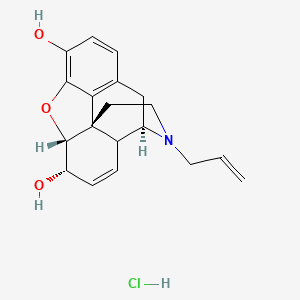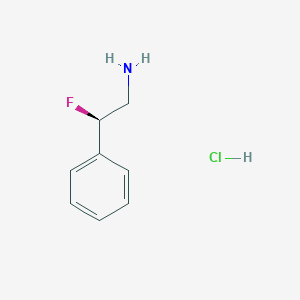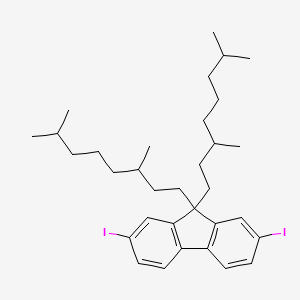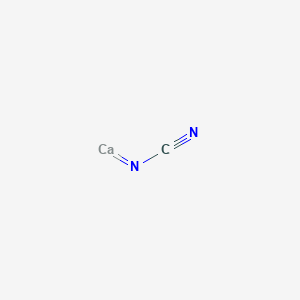
SQI-ET sodium form
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SQI-ET sodium form involves multiple steps, including the formation of aromatic and aliphatic ethers, tertiary amines, and pyridine rings . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced as an orange-brown gum and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
SQI-ET sodium form undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its ionophore properties.
Substitution: Substitution reactions, particularly involving aromatic rings, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered ionophore properties, while substitution can introduce new functional groups that modify the compound’s behavior .
Wissenschaftliche Forschungsanwendungen
SQI-ET sodium form has a wide range of scientific research applications, including:
Wirkmechanismus
SQI-ET sodium form functions as a sodium ionophore, selectively increasing sodium ion conductance in various cell types . It exhibits a high selectivity ratio of 100:1 for sodium over potassium ions . The compound’s mechanism of action involves binding to sodium ions and facilitating their transport across cell membranes, thereby influencing cellular ion balance and membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valinomycin: A potassium ionophore that selectively increases potassium ion conductance.
SQI-Pr sodium form: Similar to SQI-ET sodium form but with different functional groups that may alter its ionophore properties.
Uniqueness
This compound is unique due to its high selectivity for sodium ions and its ability to selectively increase sodium ion conductance in various cell types. Its specific molecular structure, including multiple aromatic and aliphatic ethers, tertiary amines, and pyridine rings, contributes to its distinct properties and applications .
Eigenschaften
Molekularformel |
C38H52N4O7 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
7,13-bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C38H52N4O7/c1-7-46-33-25-31(35-29(37(33)48-9-3)13-11-27(5)39-35)41-15-19-43-20-16-42(18-22-45-24-23-44-21-17-41)32-26-34(47-8-2)38(49-10-4)30-14-12-28(6)40-36(30)32/h11-14,25-26H,7-10,15-24H2,1-6H3 |
InChI-Schlüssel |
HFXIXJYCUKUTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=C(C(=C1)N3CCOCCN(CCOCCOCC3)C4=CC(=C(C5=C4N=C(C=C5)C)OCC)OCC)N=C(C=C2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)



![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)
